molecular formula C11H10ClN3O B1383203 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one CAS No. 37626-99-6

5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one

Cat. No. B1383203
CAS RN: 37626-99-6
M. Wt: 235.67 g/mol
InChI Key: MPBZJTKDDVCITA-UHFFFAOYSA-N
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Description

5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one (ABPCDHP) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. ABPCDHP is a heterocyclic compound with a pyridazinone core and has been found to be a potent inhibitor of nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential use in the treatment of Alzheimer’s disease, epilepsy, and other neurological disorders. In addition, ABPCDHP has also been studied for its potential use as a therapeutic agent for cancer, as well as for its potential use as an imaging agent for monitoring the progression of cancer.

Scientific Research Applications

Synthesis and Biological Activities

  • A study demonstrated the synthesis of new derivatives of 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one and their evaluation for anticonvulsant and muscle relaxant activities, showing promising results (Sharma et al., 2013).
  • Another research focused on the synthesis of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one and related derivatives from 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one, evaluating their antiproliferative and antiviral activities (Meade et al., 1993).

Chemical Analysis and Chromatography

  • Research has been conducted on the chromatographic separation of 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one, providing methods for quantitative determination of its isomers (Dulak et al., 1967).

Crystal Structure Analysis

  • A study on the crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, a related compound, was conducted to understand its molecular interactions and structure (Dadou et al., 2019).

Synthesis of Related Compounds

  • Several papers have described the synthesis of related compounds, exploring their chemical properties and potential applications in various fields like medicinal chemistry and biochemistry. These studies include the preparation and reactions of derivatives, their antimicrobial and anticancer activities, and their potential as therapeutic agents (Breukelman et al., 1985), (El‐Ashry et al., 1987), (Konečný et al., 1997), (Maes et al., 2002).

Degradation and Environmental Impact

  • Research has been conducted on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, a related compound, to understand its environmental impact and potential biodegradation pathways (de Frenne et al., 1973).

properties

IUPAC Name

5-amino-2-benzyl-4-chloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-10-9(13)6-14-15(11(10)16)7-8-4-2-1-3-5-8/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZJTKDDVCITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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